molecular formula C26H33N3O6 B1458683 Z-Phe-Leu-Ala-OH CAS No. 24955-29-1

Z-Phe-Leu-Ala-OH

Cat. No.: B1458683
CAS No.: 24955-29-1
M. Wt: 483.6 g/mol
InChI Key: ZBAUSFDBAKHCHV-UHFFFAOYSA-N
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Description

Z-Phe-Leu-Ala-OH: is a tripeptide compound composed of three amino acids: phenylalanine, leucine, and alanine. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and interactions with various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Z-Phe-Leu-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, efforts are being made to develop greener synthesis methods to reduce the environmental impact of peptide production .

Chemical Reactions Analysis

Types of Reactions: : Z-Phe-Leu-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Enzymes like carboxypeptidases and proteases.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products: : The major products formed from these reactions include smaller peptide fragments, modified amino acids, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Peptide Synthesis

Z-Phe-Leu-Ala-OH serves as a crucial building block in the synthesis of peptides. Its unique structure enhances the stability and efficacy of the resulting peptides, making it a preferred choice in drug development. Peptide synthesis is fundamental for creating therapeutic agents that target specific biological pathways. The compound's role in this area is highlighted by its incorporation into various peptide sequences used in clinical research and applications .

Biotechnology

In biotechnology, this compound is utilized for producing biologically active peptides. This application is vital for vaccine development and enzyme inhibitors. The compound's ability to facilitate the self-assembly of peptides into functional biomaterials has been explored extensively, demonstrating its potential in creating novel materials with significant biocompatibility and biodegradability .

Pharmaceutical Development

The pharmaceutical industry leverages this compound for drug formulation, particularly in designing targeted therapies for diseases such as cancer. The compound's properties allow for the creation of peptide-based drugs that can specifically interact with disease markers or pathways, enhancing therapeutic efficacy while minimizing side effects .

Case Study: Cancer Therapy

Research has indicated that this compound can be integrated into peptide sequences aimed at targeting cancer cells. Studies have shown promising results where peptide constructs incorporating this compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .

Protein Engineering

This compound is instrumental in protein engineering, where it is used to modify proteins to enhance their stability and activity. This modification is crucial for developing enzymes and antibodies with improved performance characteristics. The compound's incorporation into protein structures can lead to enhanced resistance to proteolytic degradation, thus extending the functional lifespan of therapeutic proteins .

Research Applications

The versatility of this compound extends to numerous research applications:

  • Enzymatic Peptide Synthesis : The compound can be synthesized enzymatically, allowing for greater specificity and reduced toxicity compared to chemical methods. This approach is particularly advantageous in producing peptides for nutritional and pharmaceutical purposes .
  • Ligand Binding Assays : Due to its structural properties, this compound is suitable for use in ligand binding assays, which are critical for understanding protein-ligand interactions and drug design .

Data Table: Summary of Applications

Application AreaDescription
Peptide Synthesis Building block for synthesizing stable therapeutic peptides
Biotechnology Production of biologically active peptides; vaccine and enzyme inhibitor research
Pharmaceutical Development Formulation of targeted therapies; potential applications in cancer treatment
Protein Engineering Modification of proteins to enhance stability and activity
Research Applications Enzymatic synthesis methods; ligand binding assays

Mechanism of Action

The mechanism of action of Z-Phe-Leu-Ala-OH involves its interaction with specific enzymes and receptors. The compound acts as a substrate for carboxypeptidases, which cleave the peptide bonds to release individual amino acids. This process is crucial for understanding enzyme kinetics and specificity . The molecular targets include the active sites of these enzymes, where the peptide binds and undergoes catalysis .

Comparison with Similar Compounds

Biological Activity

Z-Phe-Leu-Ala-OH, also known as Z-Phenylalanine-Leucine-Alanine carboxylic acid, is a tripeptide that has garnered attention in biochemical research due to its unique structural and biological properties. This compound plays a significant role in various biological applications, particularly in enzymatic studies and potential therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C26H33N3O6
  • Molecular Weight : Approximately 485.56 g/mol
  • Structural Characteristics : The compound features a benzyloxycarbonyl (Z) group protecting the phenylalanine amino group, enhancing its stability and reactivity in biochemical assays.

This compound exhibits notable hydrophobic interactions due to the presence of phenylalanine and leucine, while alanine contributes flexibility to the peptide chain. These properties make it an effective substrate for various proteases and carboxypeptidases, facilitating studies on enzyme kinetics and specificity.

The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as a substrate for carboxypeptidases, which cleave peptide bonds to release individual amino acids. This mechanism is crucial for understanding how enzymes function in physiological processes and their potential implications in drug development.

Applications in Research

This compound has several applications across different fields:

  • Biological Research : It aids in studying protein-protein interactions and the role of specific amino acid sequences in cellular processes.
  • Enzymatic Studies : The compound is utilized to investigate the activity and specificity of various proteases and carboxypeptidases.
  • Therapeutic Development : There is ongoing exploration into its potential use in drug delivery systems and as a model for developing peptide-based drugs.

Case Studies and Research Findings

  • Proteolytic Activity :
    • This compound has been shown to interact with neprilysin (neutral endopeptidase), which is involved in degrading bioactive peptides like angiotensin II. This interaction highlights its role in regulating physiological processes mediated by peptide hormones.
  • Immunosuppressive Properties :
    • In studies involving T cell activation, this compound derivatives demonstrated immunosuppressive effects by inhibiting T cell proliferation induced by mitogens and interleukin-2 (IL-2). This suggests potential applications in autoimmune disease management .
  • Therapeutic Applications :
    • Research indicates that this compound may assist in developing peptide-based therapeutics aimed at treating conditions like inflammation and cancer due to its ability to modulate enzyme activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

Compound NameStructureUnique Features
This compoundC26H33N3O6Tripeptide with unique proteolytic activity
Z-Phe-Ala-OHC18H23N3O4Simpler structure; less hydrophobic
Z-Leu-Ala-OHC18H25N3O4Focus on leucine's role in activity
Z-Phe-Val-Ala-OHC26H33N3O6Valine substitution alters properties

This compound stands out due to its specific combination of amino acids that enhances its interaction with certain enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.

Properties

IUPAC Name

2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6/c1-17(2)14-21(23(30)27-18(3)25(32)33)28-24(31)22(15-19-10-6-4-7-11-19)29-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAUSFDBAKHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319321
Record name 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24955-29-1
Record name NSC343728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.